
N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide” is a compound that belongs to the class of indole derivatives . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C20H21ClN2O3, and its molecular weight is 372.85. Detailed structural analysis is not available in the retrieved papers.Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . Specific physical and chemical properties of “N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide” are not available in the retrieved papers.科学的研究の応用
Antibacterial and Antifungal Activities
Compounds similar to N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) on the synthesis of novel acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This research suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Molecular Docking and Anti-inflammatory Drug Design
Another study focused on the synthesis of an indole acetamide derivative for its anti-inflammatory properties, confirmed through in silico modeling targeting cyclooxygenase domains. This compound was synthesized with good yield, characterized spectroscopically, and its three-dimensional structure was determined using single crystal X-ray diffraction. The study highlights the compound's potential in anti-inflammatory drug development (Al-Ostoot et al., 2020).
Antiplasmodial Properties
Mphahlele and colleagues (2017) synthesized novel acetamides to evaluate their in vitro antiplasmodial properties. The study indicated that certain compounds exhibited low toxicity and potential biological activity against the Plasmodium falciparum parasite, suggesting their use in malaria treatment research (Mphahlele et al., 2017).
Synthesis and Characterization for Material Science
In material science, synthesized acetamide derivatives have been characterized for their structural and fluorescent properties, demonstrating potential applications in developing new materials with specific optical characteristics. Research by Wu et al. (2008) on lanthanide complexes with aryl amide ligands highlighted the synthesis, characterization, and fluorescent properties of these complexes, indicating their application in material science and lighting technology (Wu et al., 2008).
Antioxidant Properties
Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-acetamide derivatives to evaluate their antioxidant activity. The study found that certain compounds exhibited considerable antioxidant activity, suggesting their potential use in developing treatments for oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
特性
IUPAC Name |
N-[5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-4-7-16(8-5-13)26-11-3-10-23-18-9-6-15(21)12-17(18)19(20(23)25)22-14(2)24/h4-9,12,19H,3,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELSOHBGARBYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)
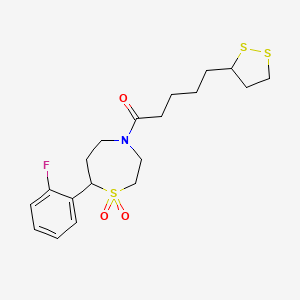
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
methanone](/img/structure/B2750971.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)
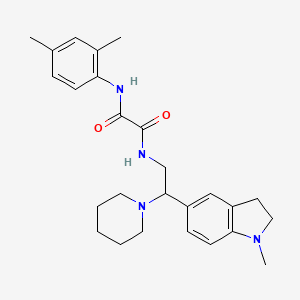
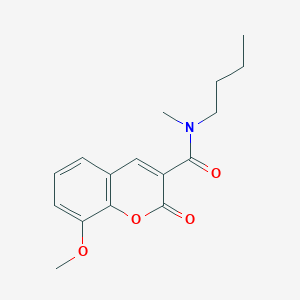
![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)
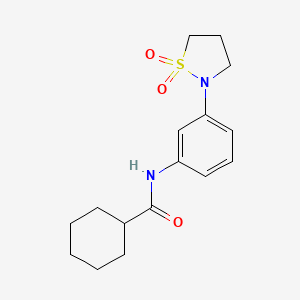
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)
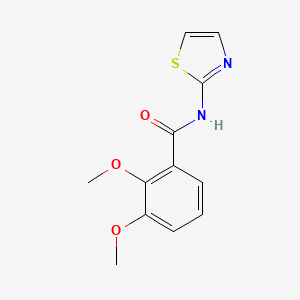
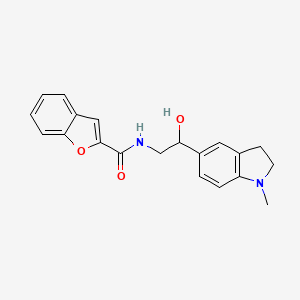
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)